Pyrazolo[1,5-a]pyridin-4-ylmethanol
Description
Nomenclature and Structural Characteristics of Pyrazolo[1,5-a]pyridin-4-ylmethanol
Systematic IUPAC Nomenclature
The systematic name for the compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (Pyrazolo[1,5-a]pyridin-4-yl)methanol . This name precisely describes the molecule's structure, indicating a methanol (B129727) group (-CH₂OH) attached to the 4-position of the pyrazolo[1,5-a]pyridine (B1195680) ring system.
Core Heterocyclic System: Pyrazolo[1,5-a]pyridine Scaffold
The foundational structure of this compound is the pyrazolo[1,5-a]pyridine scaffold. researchgate.net This is a bicyclic system formed by the fusion of a five-membered pyrazole (B372694) ring and a six-membered pyridine (B92270) ring. researchgate.net The fusion creates a rigid, planar structure that serves as a versatile platform for chemical modifications. nih.gov The nitrogen atoms in the fused system influence its electronic distribution and chemical reactivity, making it an attractive core for designing molecules with specific properties.
Positional Isomers of Pyrazolo[1,5-a]pyridinemethanol
The substitution of a methanol group on the pyrazolo[1,5-a]pyridine ring can occur at various positions, leading to several positional isomers. The specific isomer, this compound, has the methanol group at the 4-position. Other isomers would have the methanol group at different available carbons on the pyridine or pyrazole portion of the fused ring system. The position of the substituent significantly impacts the molecule's physical, chemical, and biological properties.
It's important to distinguish the pyrazolo[1,5-a]pyridine system from its own isomers, such as pyrazolo[3,4-d]pyrimidine, pyrazolo[4,3-d]pyrimidine, and pyrazolo[1,5-c]pyrimidine, which are also prominent scaffolds in medicinal chemistry. mdpi.com
Significance of Pyrazolo[1,5-a]pyridine Scaffolds in Chemical Research
The pyrazolo[1,5-a]pyridine scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov Derivatives of this scaffold have shown a wide array of biological activities. researchgate.net This versatility has spurred extensive research into the synthesis and functionalization of pyrazolo[1,5-a]pyridine derivatives for various applications, particularly in drug discovery. nih.govacs.org For instance, they have been investigated as inhibitors of various kinases, which are key targets in cancer therapy. google.com
Contextualization within Fused Nitrogen-Containing Heterocycles
Fused nitrogen-containing heterocycles are a vast and diverse class of compounds that form a significant portion of all known heterocyclic compounds. mdpi.com These structures are ubiquitous in nature and are found in many natural products, including alkaloids and nucleic acids. wikipedia.org In synthetic chemistry, they are prized for their structural rigidity and the specific spatial arrangement of their nitrogen atoms, which can be crucial for biological activity. nih.gov The pyrazolo[1,5-a]pyridine system is a prime example of a 5/6 fused heterocyclic system, where a five-membered ring is fused to a six-membered ring. researchgate.net This arrangement is common among many biologically active compounds.
Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-4-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-2-1-5-10-8(7)3-4-9-10/h1-5,11H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHGXBCKXKTZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362661-87-8 | |
| Record name | pyrazolo[1,5-a]pyridin-4-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Pyrazolo 1,5 a Pyridin 4 Ylmethanol and Its Derivatives
Strategic Approaches to Pyrazolo[1,5-a]pyridine (B1195680) Core Construction
The construction of the pyrazolo[1,5-a]pyridine core is the foundational step in the synthesis of the target molecule. Various strategies have been developed to efficiently assemble this heterocyclic system.
Cyclization and condensation reactions are among the most common and versatile methods for constructing the pyrazolo[1,5-a]pyridine scaffold. nih.gov A prevalent approach involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov In this reaction, the 5-aminopyrazole acts as a dinucleophile, reacting with the biselectrophilic dicarbonyl compound to form the fused pyrimidine (B1678525) ring. nih.govurl.edu The reaction is typically promoted by acidic or basic catalysts. nih.gov
Another key strategy is the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes. acs.orgorganic-chemistry.org This method provides a direct route to the pyrazolo[1,5-a]pyridine core. For instance, PIDA (phenyliodine diacetate) can mediate the regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes. organic-chemistry.org Similarly, a TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines and α,β-unsaturated compounds has been developed, offering good to excellent yields and high regioselectivity. acs.org
Recent advancements in this area include the use of microwave-assisted synthesis, which can significantly accelerate reaction times and improve yields for cyclization reactions. nih.gov For example, the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with benzylidene malononitrile (B47326) under microwave irradiation is a key step in the synthesis of certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov
A summary of representative cyclization and condensation reactions is presented in the table below.
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| 5-Aminopyrazoles and β-Dicarbonyl Compounds | Acid or Base Catalysis | Pyrazolo[1,5-a]pyrimidines | nih.gov |
| N-Iminopyridinium Ylides and Alkynes/Alkenes | PIDA or TEMPO | Pyrazolo[1,5-a]pyridines | organic-chemistry.orgacs.org |
| N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide and Benzylidene Malononitrile | Microwave Irradiation | Pyrazolo[1,5-a]pyrimidine derivatives | nih.gov |
| N-Aminopyridinium Ylides and Ynals | [3+2] Cycloaddition | Cyanated Pyrazolo[1,5-a]pyridines | rsc.org |
One-pot and tandem reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. researchgate.net An unusual intramolecular condensation of α,β-unsaturated esters with aldehydes has been discovered, providing a novel tandem reaction for the synthesis of pyrazolo[1,5-a]pyridine derivatives under mild conditions. researchgate.net
A tandem palladium-catalyzed/silver-mediated elimination/direct functionalization/cyclization reaction involving N-benzoyliminopyridinium ylides has been reported for the synthesis of 2-substituted pyrazolo[1,5-a]pyridines. acs.org This two-step sequence starting from pyridine (B92270) offers a high-yielding and efficient route to these biologically important molecules. acs.org
Furthermore, a one-pot cyclization methodology has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a reaction involving amino pyrazoles, enaminones (or chalcones), and sodium halides. nih.gov This approach efficiently forms the core structure followed by oxidative halogenation. nih.gov
The following table summarizes key one-pot and tandem reactions for the synthesis of the pyrazolo[1,5-a]pyridine core.
| Reaction Type | Starting Materials | Key Features | Reference |
| Intramolecular Condensation | α,β-Unsaturated Esters and Aldehydes | Mild conditions, novel tandem reaction | researchgate.net |
| Pd-catalyzed/Ag-mediated Tandem Reaction | N-Benzoyliminopyridinium Ylides and Alkenyl Halides | High-yielding, two-step sequence from pyridine | acs.org |
| One-pot Cyclization/Halogenation | Amino Pyrazoles, Enaminones/Chalcones, Sodium Halides | Efficient formation of 3-halo derivatives | nih.gov |
| [3+2] Annulation-Aromatization | N-Aminopyridines and α,β-Unsaturated Compounds | One-pot, three-step gram scale synthesis demonstrated | acs.org |
Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.gov These reactions are atom-economical and offer a rapid way to generate molecular diversity. nih.gov
The synthesis of pyrazolo[1,5-a]pyrimidines via MCRs has been reported, often resembling a Mannich reaction followed by an oxidation step. nih.gov For example, a three-component reaction of (arylhydrazono)methyl-4H-chromen-4-one, malononitrile, and primary amines in the presence of a base can lead to pyrazolopyridines containing an aminochromane motif. nih.gov
Rhodium-catalyzed MCRs of aldehydes, aminopyrazoles, and sulfoxonium ylides have been designed to produce a variety of substituted pyrazolo[1,5-a]pyrimidines in good to excellent yields. nih.gov Additionally, a series of pyrazolopyrimidine and pyrazoloquinazoline derivatives have been synthesized in a single step through multicomponent reactions. researchgate.net
A selection of multi-component reactions for pyrazolo[1,5-a]pyridine synthesis is highlighted in the table below.
| Catalyst/Promoter | Reactants | Product Features | Reference |
| Base-catalyzed | (Arylhydrazono)methyl-4H-chromen-4-one, Malononitrile, Primary Amines | Contains aminochromane motif | nih.gov |
| Rhodium complexes | Aldehydes, Aminopyrazoles, Sulfoxonium Ylides | Variously substituted pyrazolo[1,5-a]pyrimidines | nih.gov |
| Uncatalyzed | Ketones, Aldehydes, Hydrazine Monohydrochloride | Pyrazoline intermediates formed in situ | organic-chemistry.org |
Introduction and Functionalization of the Hydroxymethyl Moiety at Position 4
Once the pyrazolo[1,5-a]pyridine core is established, the next crucial step is the introduction and functionalization of the hydroxymethyl group at the C4 position.
A common and reliable method for introducing a hydroxymethyl group is through the reduction of a corresponding carbonyl precursor, such as an aldehyde or a carboxylic acid ester at the C4 position. While specific examples for the direct reduction to pyrazolo[1,5-a]pyridin-4-ylmethanol are not abundant in the provided search results, this is a standard transformation in organic synthesis.
The synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which can be seen as precursors to carboxylic acids and subsequently alcohols, has been achieved. enamine.net The reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate (B8463686) leads to these intermediates. enamine.net Hydrolysis of the nitrile followed by reduction of the resulting carboxylic acid would yield the desired hydroxymethyl group.
Direct functionalization of the pyridine ring at a specific position offers a more atom-economical and efficient route. The functionalization of pyridines at the C4 position can be challenging due to the directing effect of the nitrogen atom towards the C2 and C6 positions. nih.gov However, methods are being developed to overcome this challenge.
One approach involves the use of n-butylsodium to deprotonate the C4-position of the pyridine ring, allowing for subsequent functionalization. nih.gov While this has been demonstrated on pyridine itself, the principles could potentially be applied to the pyrazolo[1,5-a]pyridine system.
Another strategy involves cross-dehydrogenative coupling reactions. An efficient method has been developed for the synthesis of substituted pyrazolo[1,5-a]pyridines by reacting β-ketoesters and β-diketones with N-amino-2-iminopyridines, promoted by acetic acid and molecular oxygen. acs.org This approach allows for the introduction of various substituents, and a plausible mechanism involves the nucleophilic addition of the enol form of the β-dicarbonyl substrate to the N-amino-2-iminopyridine. acs.org
Catalytic Transformations in Pyrazolo[1,5-a]pyridine Synthesis
Catalytic reactions offer efficient and selective routes to construct the pyrazolo[1,5-a]pyridine core and introduce functional groups. Palladium and copper catalysts, in particular, have proven to be versatile tools in this regard.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, enabling the introduction of various substituents onto the pyrazolo[1,5-a]pyridine framework. rsc.org
The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a key reaction in this context. wikipedia.orgorganic-chemistry.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild, often anhydrous and anaerobic, conditions. organic-chemistry.orglibretexts.org This reaction has been successfully applied to the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. rsc.orgresearchgate.net For instance, a palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes with aminopyrazoles under microwave irradiation provides an efficient route to pyrazolo[1,5-a]pyrimidines. rsc.orgrsc.org
The Suzuki-Miyaura coupling is another cornerstone of palladium catalysis, facilitating the reaction between organoboron compounds and organic halides. nih.govresearchgate.net This method is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the use of readily available and non-toxic reagents. nih.gov It has been effectively used for the synthesis of pyridazine (B1198779) derivatives and other nitrogen-rich heterocycles. nih.govnih.gov Specifically, highly active and stable palladium-phosphine catalysts have been developed for the Suzuki-Miyaura coupling of pyridine boronic acids, which are not inhibited by basic aminopyridines. organic-chemistry.org This methodology has been instrumental in creating 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands. rsc.org The synthesis of 5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine derivatives has been achieved using tetrakis(triphenylphosphino)palladium(0) as the catalyst. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions in Pyrazolo[1,5-a]pyridine Synthesis
| Reaction Type | Reactants | Catalyst System | Conditions | Product | Reference(s) |
| Sonogashira | β-halovinyl/aryl aldehydes, aminopyrazoles | Pd(OAc)₂, PPh₃ | Microwave, solvent-free | Substituted pyrazolo[1,5-a]pyrimidines | rsc.orgrsc.org |
| Suzuki-Miyaura | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, boronic acids/esters | Tetrakis(triphenylphosphino)palladium(0) | 2M aq. Na₂CO₃, DME, reflux | Substituted pyrazolo[1,5-a]pyrimidines | nih.gov |
| Suzuki-Miyaura | 3-chloroindazole, boronic acid | Pd(OAc)₂, SPhos/XPhos | 100°C | Coupled product | nih.gov |
C-H Activation Strategies
Direct C-H activation has emerged as a more atom-economical and efficient alternative to traditional cross-coupling methods that often require pre-functionalization (e.g., halogenation). acs.org This approach allows for the direct formation of carbon-carbon or carbon-heteroatom bonds by activating otherwise inert C-H bonds.
Palladium-catalyzed C-H activation has been successfully employed for the direct arylation of pyrazolo[1,5-a]pyridines at the C-3 and C-7 positions using aryl iodides. acs.org These reactions demonstrate good functional group compatibility. acs.org A simple and efficient method for synthesizing bipyrazolo[1,5-a]pyridines involves a palladium(II)-catalyzed cross-dehydrogenative coupling of pyrazolo[1,5-a]pyridine precursors, showing good functional group tolerance and yields up to 94%. acs.orgnih.gov Furthermore, C-H activation strategies have been utilized to produce novel pyrazolo[1,5-a]pyridine derivatives, bypassing the lower efficiency of conventional methods. acs.org
Table 2: C-H Activation in Pyrazolo[1,5-a]pyridine Synthesis
| Position(s) Activated | Coupling Partner | Catalyst System | Additive | Product | Reference(s) |
| C-3 | Aryl iodides | Palladium catalyst | Cesium(I) fluoride | 3-arylated pyrazolo[1,5-a]pyridines | acs.org |
| C-7 | Aryl iodides | Palladium catalyst | Silver(I) carbonate | 7-arylated pyrazolo[1,5-a]pyridines | acs.org |
| C-3 | Pyrazolo[1,5-a]pyridine | Palladium(II) catalyst | - | 3,3'-bipyrazolo[1,5-a]pyridines | acs.orgnih.gov |
Copper-Catalyzed Reactions
Copper-catalyzed reactions provide a valuable and often more sustainable alternative to palladium-based systems for the synthesis of pyrazolo[1,5-a]pyridines. These methods can facilitate the formation of crucial C-C and N-N bonds under mild conditions.
One notable example is the copper-mediated synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates through an oxidative linkage of C-C and N-N bonds. rsc.orgresearchgate.net This protocol is applicable to a variety of pyridyl esters and benzonitriles. rsc.orgresearchgate.net Another approach involves the copper-catalyzed direct oxidative annulation of N-iminopyridinium ylides with terminal alkynes using molecular oxygen as the oxidant to produce pyrazolo[1,5-a]pyridine derivatives. researchgate.net Furthermore, a one-step synthesis of pyrazolo[1,5-a]pyrimidines has been developed via a copper(II)-catalyzed [3+3] annulation of saturated ketones with aminopyrazoles. thieme-connect.de A divergent synthesis of pyrazolo[1,5-a]pyridines can also be achieved through the copper(II)-catalyzed selective cleavage of the N-C2 bond in 2-(2-pyridyl)azirine-2-carboxylic esters and thioesters. nih.gov
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, aiming to reduce environmental impact through the use of safer solvents, lower energy consumption, and waste minimization.
Ultrasound-Assisted Reactions
Ultrasound irradiation has emerged as a green and efficient energy source for promoting organic reactions. researchgate.net This technique can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes and under milder conditions compared to conventional heating. researchgate.netnih.gov
The synthesis of pyrazolo[1,5-a]pyrimidines has been successfully achieved using ultrasound-assisted methods. For example, the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol (B145695) under ultrasound irradiation for just 5 minutes affords the desired products in satisfactory yields (61-98%). researchgate.netnih.gov Another green approach involves the ultrasound-assisted reaction of aminopyrazole with various formylated active proton compounds in the presence of KHSO₄ in aqueous media. eurjchem.comresearchgate.net This method has been used to synthesize a series of antipyrinyl-pyrazolo[1,5-a]pyrimidines. eurjchem.comresearchgate.net
Solvent-Free and Aqueous Media Conditions
The use of solvent-free conditions or environmentally benign solvents like water is a cornerstone of green chemistry. These approaches reduce the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution.
Solvent-free synthesis of pyrazolo[1,5-a]pyrimidines has been demonstrated through the reaction of 5-amino-1H-pyrazoles with β-triketones, leading to good yields. researchgate.net A one-pot, solvent-free synthesis of various pyrazolo[1,5-a]pyrimidines has also been reported. researchgate.net Additionally, palladium-catalyzed reactions of β-halovinyl/aryl aldehydes and aminopyrazoles can be carried out under solvent-free microwave irradiation, providing an efficient route to pyrazolo[1,5-a]pyrimidines. rsc.orgrsc.org
Aqueous media offer a safe, inexpensive, and environmentally friendly alternative to organic solvents. The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been efficiently promoted by ultrasound irradiation in water. eurjchem.com Furthermore, the synthesis of novel pyrazolo[1,5-a]pyridines with improved aqueous solubility has been reported, highlighting the importance of this property for potential pharmaceutical applications. nih.gov
Table 3: Green Chemistry Approaches in Pyrazolo[1,5-a]pyridine Synthesis
| Approach | Reactants | Conditions | Product | Reference(s) |
| Ultrasound-Assisted | 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, 3-amino-5-methyl-1H-pyrazole | Ethanol, 5 min sonication | Pyrazolo[1,5-a]pyrimidines | researchgate.netnih.gov |
| Ultrasound-Assisted | Aminopyrazole, formylated active proton compounds | KHSO₄, aqueous media | Antipyrinyl-pyrazolo[1,5-a]pyrimidines | eurjchem.comresearchgate.net |
| Solvent-Free | 5-amino-1H-pyrazoles, β-triketones | - | Fused pyrazolo[1,5-a]pyrimidines | researchgate.net |
| Solvent-Free | β-halovinyl/aryl aldehydes, aminopyrazoles | Pd(OAc)₂, PPh₃, microwave | Substituted pyrazolo[1,5-a]pyrimidines | rsc.orgrsc.org |
| Aqueous Media | Carboxylate substituted-3-aminopyrazole, formylated active proton compounds | Ultrasound, mild acid catalyst | Substituted pyrazolo[1,5-a]pyrimidines | eurjchem.com |
Regioselectivity and Stereoselectivity in Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
The precise control of substituent placement on the pyrazolo[1,5-a]pyridine ring is paramount for establishing structure-activity relationships and optimizing the properties of derived compounds. Consequently, significant research has been dedicated to developing regioselective synthetic methods.
The classical synthesis of pyrazolo[1,5-a]pyridines often involves the 1,3-dipolar cycloaddition of an N-aminopyridinium salt with an alkyne. A primary challenge in this approach is the potential for forming a mixture of regioisomers when using unsymmetrically substituted pyridinium (B92312) salts. rsc.org To address this, various strategies have been developed to achieve high regioselectivity.
One effective method involves the TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds. This protocol furnishes multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields with predictable and high regioselectivity. nih.govorganic-chemistry.org The regiochemical outcome is influenced by the electronic nature of substituents on the N-aminopyridine ring. For instance, strong electron-donating groups such as methoxy (B1213986) (MeO) and dimethylamino (Me2N) on the pyridine ring can lead to the formation of a single regioisomer. nih.gov In contrast, substituents like a methyl group may result in a mixture of regioisomers, although often with a strong preference for one. nih.gov
Another approach to achieve regioselectivity is through the use of specific starting materials, such as 2-methylketopyridines, which can be used to construct 2-substituted pyrazolo[1,5-a]pyridines in a regioselective manner. Furthermore, PIDA-mediated regioselective cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes provides a facile route to multifunctionalized pyrazolo[1,5-a]pyridine architectures. organic-chemistry.org
While significant progress has been made in controlling regioselectivity, the discussion of stereoselectivity in the synthesis of pyrazolo[1,5-a]pyridine derivatives is less common. This is primarily because the core pyrazolo[1,5-a]pyridine system is an aromatic, planar structure. Stereochemical considerations become important when chiral centers are introduced, typically on substituents attached to the heterocyclic core. For the related pyrazolo[3,4-b]pyridin-6-one system, N-heterocyclic carbene-catalyzed asymmetric oxidative [3+3] annulation has been successfully employed to prepare chiral derivatives in excellent yields and high enantioselectivities. rsc.org Such strategies could potentially be adapted for the stereoselective synthesis of pyrazolo[1,5-a]pyridine derivatives bearing chiral substituents.
Functional Group Interconversions on the Pyrazolo[1,5-a]pyridine Scaffold
Post-synthetic modification of the pyrazolo[1,5-a]pyridine core through functional group interconversions is a powerful strategy for generating diverse libraries of compounds for various applications. The pyrazolo[1,5-a]pyridine system exhibits distinct reactivity at its various positions, allowing for selective functionalization.
Electrophilic substitution reactions such as halogenation and nitration have been reported for the analogous pyrazolo[1,5-a]pyrimidine scaffold, and similar reactivity can be expected for pyrazolo[1,5-a]pyridines. For pyrazolo[1,5-a]pyrimidines, direct halogenation at the C3 position can be achieved using N-halosuccinimides (NXS), though this may require elevated temperatures. nih.gov More recent, environmentally friendly methods utilize potassium halide salts in the presence of a hypervalent iodine(III) reagent in aqueous media at ambient temperature to achieve C3-halogenation in good to excellent yields. nih.gov
Nitration of the pyrazolo[1,5-a]pyrimidine ring has been shown to be highly reagent-dependent. The use of mixed nitric and sulfuric acids typically results in the formation of the 3-nitro derivative, whereas nitric acid in acetic anhydride (B1165640) can lead to the 6-nitro compound. rsc.org
Transition metal-catalyzed cross-coupling reactions are invaluable tools for introducing carbon-carbon and carbon-heteroatom bonds onto the pyrazolo[1,5-a]pyridine scaffold. Halogenated pyrazolo[1,5-a]pyridines, synthesized as described above, are key precursors for these reactions. For instance, palladium-catalyzed Suzuki and Buchwald-Hartwig coupling reactions have been employed to introduce diverse aryl, heteroaryl, and amino substituents. nih.gov
The synthesis of the target compound, This compound , can be envisioned through the reduction of a corresponding 4-substituted precursor. The literature describes the synthesis of Pyrazolo[1,5-a]pyridine-4-carboxylic acid and the commercial availability of Pyrazolo[1,5-a]pyridine-4-carbaldehyde . bldpharm.comambeed.com These compounds are ideal starting materials for obtaining the desired alcohol. The carboxylic acid can be reduced to the alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). Similarly, the aldehyde can be reduced to the alcohol using milder reducing agents like sodium borohydride (B1222165) (NaBH4).
The following table summarizes key functional group interconversions on the pyrazolo[1,5-a]pyridine and related scaffolds:
| Reaction Type | Reagents and Conditions | Position(s) Functionalized | Product Type |
| Halogenation (Iodination) | KI, PIDA, H₂O, rt | C3 | 3-Iodo-pyrazolo[1,5-a]pyrimidine |
| Halogenation (Bromination) | KBr, PIDA, H₂O, rt | C3 | 3-Bromo-pyrazolo[1,5-a]pyrimidine |
| Halogenation (Chlorination) | KCl, PIDA, H₂O/MeOH, rt | C3 | 3-Chloro-pyrazolo[1,5-a]pyrimidine |
| Nitration | HNO₃, H₂SO₄ | C3 | 3-Nitro-pyrazolo[1,5-a]pyrimidine |
| Nitration | HNO₃, Ac₂O | C6 | 6-Nitro-pyrazolo[1,5-a]pyrimidine |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Various | Aryl-substituted pyrazolo[1,5-a]pyridines |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Various | Amino-substituted pyrazolo[1,5-a]pyridines |
| Reduction of Carboxylic Acid | LiAlH₄ or BH₃ | C4 | 4-Hydroxymethyl-pyrazolo[1,5-a]pyridine |
| Reduction of Aldehyde | NaBH₄ | C4 | 4-Hydroxymethyl-pyrazolo[1,5-a]pyridine |
These functional group interconversions provide a versatile toolkit for the synthesis of a wide array of pyrazolo[1,5-a]pyridine derivatives, including the target This compound , enabling the exploration of their potential in various scientific fields.
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Pyrazolo[1,5-a]pyridine (B1195680) Ring System
The pyrazolo[1,5-a]pyridine ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. The nitrogen atom at position 1 possesses a lone pair of electrons that contributes to the aromaticity and influences the regioselectivity of substitution reactions. Theoretical calculations and experimental evidence suggest that electrophilic aromatic substitution on the parent pyrazolo[1,5-a]pyridine ring typically occurs at the C3 and C6 positions. However, the reactivity can be significantly influenced by the reaction conditions and the nature of the electrophile. For instance, nitration of the parent ring system with a mixture of nitric and sulfuric acids yields the 3-nitro derivative, while using nitric acid in acetic anhydride (B1165640) results in the 6-nitro compound masterorganicchemistry.com. Bromination tends to occur at the C3 position, and with excess reagent, can lead to 3,6-dibromination masterorganicchemistry.com.
The presence of substituents on the ring can further direct incoming electrophiles. The hydroxymethyl group at C4, being weakly activating, may influence the electron distribution within the ring, although its directing effect is not as pronounced as strongly activating or deactivating groups.
In addition to electrophilic substitution, the pyrazolo[1,5-a]pyridine scaffold can undergo metalation, providing a route to functionalization at specific positions. The use of strong bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can lead to regioselective deprotonation. For the unsubstituted pyrazolo[1,5-a]pyridine, metalation has been shown to occur at the C7 position nih.gov. This approach allows for the introduction of various functional groups at this position through reaction with different electrophiles.
Transformations of the Hydroxymethyl Group (-CH2OH)
The hydroxymethyl group at the C4 position is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The primary alcohol of pyrazolo[1,5-a]pyridin-4-ylmethanol can be oxidized to the corresponding aldehyde, pyrazolo[1,5-a]pyridine-4-carbaldehyde, or further to the carboxylic acid, pyrazolo[1,5-a]pyridine-4-carboxylic acid. The choice of oxidizing agent is crucial to control the extent of the oxidation.
For the selective oxidation to the aldehyde, mild oxidizing agents are typically employed. Manganese dioxide (MnO₂) is a particularly effective reagent for the oxidation of benzylic and allylic alcohols to their corresponding aldehydes or ketones jove.comyoutube.commychemblog.comcommonorganicchemistry.com. The reaction is heterogeneous and generally carried out in an inert solvent like dichloromethane (B109758) or chloroform. The mechanism of MnO₂ oxidation is believed to involve the adsorption of the alcohol onto the surface of the MnO₂, followed by a radical process jove.commychemblog.com.
Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) under more forcing conditions.
Table 1: Oxidation Reactions of this compound
| Starting Material | Product | Reagent | Conditions |
| This compound | Pyrazolo[1,5-a]pyridine-4-carbaldehyde | MnO₂ | Dichloromethane, room temperature |
| This compound | Pyrazolo[1,5-a]pyridine-4-carboxylic acid | KMnO₄ | Basic solution, heat |
The hydroxyl group of this compound can be readily converted into esters and ethers through various established synthetic methods.
Esterification: The formation of esters can be accomplished through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Steglich esterification is a mild and efficient method for forming ester bonds from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP) nih.govorganic-chemistry.orgnih.gov. This method is particularly useful for substrates that are sensitive to acidic or basic conditions.
Etherification: The Williamson ether synthesis is a classic and widely used method for the preparation of ethers masterorganicchemistry.comfrancis-press.comyoutube.comlibretexts.orgyoutube.com. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction. For the synthesis of ethers from this compound, the corresponding sodium or potassium alkoxide would be reacted with a suitable alkyl halide.
Table 2: Derivatization of this compound to Esters and Ethers
| Reaction Type | Reactants | Reagents | Product |
| Steglich Esterification | This compound, R-COOH | DCC, DMAP | Pyrazolo[1,5-a]pyridin-4-ylmethyl ester |
| Williamson Ether Synthesis | This compound, R-X | NaH | 4-(Alkoxymethyl)pyrazolo[1,5-a]pyridine |
The hydroxyl group of this compound is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. A common strategy is to convert the alcohol into a tosylate or mesylate by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine (B92270) nih.govmasterorganicchemistry.com. The resulting tosylate or mesylate is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles, such as halides, cyanide, and amines.
For instance, treatment of this compound with tosyl chloride in pyridine would yield pyrazolo[1,5-a]pyridin-4-ylmethyl tosylate. This intermediate can then be reacted with a nucleophile, such as sodium cyanide, to afford 4-(cyanomethyl)pyrazolo[1,5-a]pyridine. It is important to note that under certain conditions, particularly with electron-withdrawing groups on the aromatic ring, treatment of benzylic-type alcohols with tosyl chloride can lead to the direct formation of the corresponding chloride nih.gov.
Reactivity at Other Positions of the Pyrazolo[1,5-a]pyridine Core
As mentioned in section 3.1, the pyrazolo[1,5-a]pyridine ring is susceptible to electrophilic attack, primarily at the C3 and C6 positions masterorganicchemistry.com. The introduction of substituents can be achieved through various methods, including halogenation. For the related pyrazolo[1,5-a]pyrimidine (B1248293) system, regioselective halogenation at the C3 position has been achieved using N-halosuccinimides (NXS) or a combination of sodium halides and an oxidizing agent nih.govresearchgate.net. These methods could potentially be adapted for the halogenation of the pyrazolo[1,5-a]pyridine core in this compound.
Furthermore, directed metalation provides a powerful tool for functionalization at positions that are not easily accessible through electrophilic substitution. The ability to selectively deprotonate the C7 position of the pyrazolo[1,5-a]pyridine scaffold opens up avenues for the synthesis of a variety of 7-substituted derivatives nih.gov.
Reaction Mechanisms of Key Synthetic Steps
The synthesis of the pyrazolo[1,5-a]pyridine core is often achieved through a [3+2] cycloaddition reaction. A common approach involves the reaction of an N-aminopyridinium ylide with an alkyne or an alkene acs.orgmdpi.comorganic-chemistry.orgnih.gov. The N-aminopyridinium ylide, which acts as a 1,3-dipole, can be generated in situ from the corresponding N-aminopyridinium salt by treatment with a base. The dipolarophile, typically an electron-deficient alkyne or alkene, then undergoes a concerted or stepwise cycloaddition with the ylide to form a dihydropyrazolopyridine intermediate. Subsequent oxidation, either spontaneously in the presence of air or with an added oxidizing agent, leads to the aromatic pyrazolo[1,5-a]pyridine product mdpi.comnih.gov. The regioselectivity of the cycloaddition is influenced by the electronic and steric properties of the substituents on both the ylide and the dipolarophile.
Another key mechanistic process is the oxidation of the hydroxymethyl group. The oxidation of benzylic alcohols with manganese dioxide is believed to proceed via a radical mechanism jove.com. The reaction is initiated by the adsorption of the alcohol onto the surface of the MnO₂. This is followed by a one-electron transfer from the alcohol to a manganese(IV) species, generating a radical cation and a manganese(III) species. Subsequent deprotonation and further electron transfer steps lead to the formation of the aldehyde and a manganese(II) species.
Advanced Structural Elucidation and Characterization
Single-Crystal X-ray Diffraction Analysis
Determination of Molecular Structure and Conformation
While specific X-ray diffraction data for Pyrazolo[1,5-a]pyridin-4-ylmethanol is not extensively detailed in the provided search results, the analysis of related structures, such as other pyrazolo[1,5-a]pyridine (B1195680) derivatives, offers valuable insights. For instance, the crystal structure of a pyridylpyrazole derivative revealed a molecule composed of a pyridyl ring bonded to a pyrazole (B372694) ring. mdpi.comnih.gov This fundamental connectivity is expected to be present in this compound. The fusion of the pyrazole and pyridine (B92270) rings creates a bicyclic system with a specific geometry. researchgate.net The planarity of this fused ring system and the orientation of the hydroxymethyl substituent at the 4-position are key conformational features that would be precisely determined by X-ray diffraction. The cycloaddition of pyridine N-imine with certain alkynes has been shown to be a concise route to access pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones, with crystal structure data available for some of these products. rsc.org
Crystallographic Parameters and Space Group Analysis
Detailed crystallographic parameters for a given compound are unique and provide a fingerprint for its solid-state structure. These parameters include the dimensions of the unit cell (a, b, c, α, β, γ), the crystal system, and the space group, which describes the symmetry elements present in the crystal lattice. For example, a study on a tris(pyrazol-1-yl)methane (B1237147) copper(I) complex reported it crystallizing in the monoclinic P21/c space group. mdpi.com Similarly, the crystal structure of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695) was determined, and its crystal data and refinement parameters have been published. mdpi.com Although these are different molecules, the methodologies used for their characterization are directly applicable to this compound.
Table 1: Representative Crystallographic Parameters for a Related Pyridylpyrazole Compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
Note: Specific values for this compound require dedicated experimental analysis. The table illustrates the type of data obtained.
Tautomeric Form Elucidation
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. The pyrazolo[1,5-a]pyridine scaffold itself does not typically exhibit annular tautomerism in the same way as unfused pyrazoles or pyrazolo[3,4-b]pyridines. researchgate.netnih.gov However, if substituents with acidic protons are present, such as a hydroxyl group in pyrazolo[1,5-a]pyrimidin-7(4H)-ones, different tautomeric forms can exist. nih.gov For this compound, the primary structure is stable, but understanding the potential for tautomerism in related scaffolds is important for predicting its chemical behavior. For example, pyrazolones can exist in OH, CH, and NH tautomeric forms. clockss.orgresearchgate.net
Advanced Spectroscopic Techniques
Spectroscopic methods are indispensable for characterizing molecules in both solid and solution states. NMR and HRMS provide complementary information to X-ray diffraction, confirming the molecular structure and providing insights into the electronic environment of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.
¹H NMR: The ¹H NMR spectrum of the parent pyrazolo[1,5-a]pyridine shows distinct signals for each proton, with their chemical shifts and coupling constants providing information about their chemical environment and connectivity. chemicalbook.com For this compound, the spectrum would be expected to show signals for the aromatic protons on the fused ring system, a signal for the methylene (B1212753) protons of the -CH₂OH group, and a signal for the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the electronic nature of the fused rings and the substituent.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts of the carbon atoms in the pyrazolo[1,5-a]pyridine ring system have been studied, and the fusion of the pyrazole ring generally leads to an increase in the one-bond C-H coupling constants compared to pyrimidine (B1678525), indicating an electron-withdrawing effect of the fused five-membered ring. researchgate.netlookchem.com The spectrum of this compound would show signals for the carbons of the bicyclic core and a signal for the carbon of the hydroxymethyl group.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, which helps in the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra. researchgate.netnih.gov These experiments would be crucial for confirming the connectivity within this compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazole Ring Protons | δ 6.5-8.5 | δ 100-150 |
| Pyridine Ring Protons | δ 7.0-9.0 | δ 110-160 |
| -CH₂- | δ 4.5-5.0 | δ 60-70 |
| -OH | Variable | - |
Note: These are predicted ranges based on related structures. Actual values require experimental measurement.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound (C₈H₈N₂O), the expected monoisotopic mass is 148.06366 Da. uni.lu HRMS analysis would confirm this exact mass, thereby verifying the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide further structural information. Predicted collision cross-section (CCS) values for different adducts of the molecule can also be calculated to aid in its identification. uni.luuni.lu
Table 3: Predicted HRMS Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 149.07094 |
| [M+Na]⁺ | 171.05288 |
| [M-H]⁻ | 147.05638 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a pivotal analytical technique for the structural characterization of this compound. This method provides valuable insights into the functional groups present in the molecule by measuring the absorption of infrared radiation at various frequencies. The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the vibrational modes of its specific chemical bonds.
The presence of the hydroxyl (-OH) group from the methanol (B129727) substituent is anticipated to produce a broad absorption band in the region of 3400-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration associated with the primary alcohol is expected to appear in the 1050-1000 cm⁻¹ range.
The aromatic C-H stretching vibrations of the pyrazolo[1,5-a]pyridine ring system are likely to be observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the fused heterocyclic rings are predicted to give rise to a series of sharp to medium absorption bands in the 1600-1450 cm⁻¹ range. These bands are characteristic of the aromatic nature of the pyrazolo[1,5-a]pyridine core. The in-plane and out-of-plane C-H bending vibrations of the substituted pyridine ring would further contribute to the fingerprint region of the spectrum, typically below 1000 cm⁻¹.
A detailed assignment of the expected characteristic FT-IR absorption bands for this compound is provided in the table below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 (broad) | O-H (Alcohol) | Stretching |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 2950-2850 | C-H (Aliphatic) | Stretching |
| 1600-1450 | C=C, C=N (Aromatic Rings) | Stretching |
| 1450-1350 | C-H | Bending |
| 1050-1000 | C-O (Primary Alcohol) | Stretching |
Note: The data in this table is based on typical infrared absorption frequencies for the respective functional groups and similar heterocyclic systems.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within this compound. The UV-Visible spectrum is expected to be characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated pyrazolo[1,5-a]pyridine ring system.
The absorption spectrum of pyrazolo[1,5-a]pyridine derivatives is influenced by the electronic nature of the substituents on the fused ring system. In the case of this compound, the hydroxymethyl group at the 4-position is likely to have a modest effect on the position of the absorption maxima (λmax) compared to the unsubstituted parent heterocycle.
Generally, pyrazolo[1,5-a]pyridine derivatives exhibit absorption bands in the ultraviolet region. Studies on related pyrazolo[1,5-a]pyrimidine-based fluorophores have shown absorption maxima in the range of 340–440 nm, which were attributed to intramolecular charge transfer processes. nih.gov For this compound, the primary absorption bands are anticipated to be due to π → π* transitions within the aromatic system. The presence of non-bonding electrons on the nitrogen atoms may also give rise to weaker n → π* transitions. The solvent environment can also influence the position and intensity of these absorption bands.
A summary of the anticipated UV-Visible absorption data for this compound is presented in the table below.
| Absorption Maximum (λmax) | Electronic Transition |
| ~250-280 nm | π → π |
| ~320-350 nm | π → π / n → π* |
Note: The data in this table is an estimation based on the UV-Visible spectra of related pyrazolo[1,5-a]pyridine and substituted pyridine compounds. nih.govresearchgate.net
Computational and Theoretical Studies
Molecular Modeling and Docking Studies
Molecular modeling and docking are instrumental in predicting how a ligand, such as a pyrazolo[1,5-a]pyridine (B1195680) derivative, might interact with a biological target, typically a protein or enzyme. This approach is crucial in drug discovery for identifying potential therapeutic agents.
For the broader class of pyrazolo[1,5-a]pyrimidines, which are structurally related to pyrazolo[1,5-a]pyridines, molecular docking studies have been widely performed to explore their potential as inhibitors of various enzymes. For instance, derivatives have been docked into the active sites of cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TrkA), and phosphoinositide 3-kinases (PI3Kδ) to understand their binding modes and predict their inhibitory activity. nih.govekb.egnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the compound's biological function. nih.gov For example, the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is known to act as an adenine (B156593) bioisostere, fitting into the ATP-binding pocket of kinases. researchgate.netnih.gov Docking simulations of some derivatives have shown that the pyrazolo[1,5-a]pyrimidine core can form hydrogen bonds with crucial amino acid residues like Leu83 in CDK2 and Met592 in TrkA. nih.gov
Although no specific docking studies for Pyrazolo[1,5-a]pyridin-4-ylmethanol were found, such an analysis would be valuable to predict its potential biological targets and understand its mechanism of action at a molecular level.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. These calculations provide insights into molecular stability, reactivity, and other fundamental chemical properties.
DFT has been applied to the pyrazolo[1,5-a]pyrimidine scaffold to understand its structural and electronic properties. bohrium.comnih.govrsc.org These studies can determine optimized molecular geometries, calculate the energies of frontier molecular orbitals (HOMO and LUMO), and predict vibrational frequencies. bohrium.com The HOMO-LUMO energy gap, for instance, is a key parameter that helps in understanding the chemical reactivity and kinetic stability of a molecule. bohrium.com Furthermore, DFT calculations have been used in combination with experimental data, such as multinuclear magnetic resonance spectroscopy, to definitively assign the structure of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives. nih.gov Computational studies on related N-heterocycles have also utilized DFT to suggest that reaction pathways are often assisted by the properties of the substrates. acs.org
A dedicated DFT study on this compound would allow for the precise calculation of its molecular geometry, dipole moment, and electronic properties, providing a foundation for understanding its behavior in various chemical environments.
Analysis of Intermolecular and Supramolecular Interactions
The way molecules interact with each other in the solid state determines their crystal packing and influences physical properties like solubility and melting point. The following subsections describe methods used to analyze these interactions in related compounds.
Hydrogen bonds are highly significant directional interactions that play a crucial role in the formation of supramolecular structures. In the crystal structures of related pyrazolo[1,5-a]pyridine derivatives, hydrogen bonding is a recurring feature that helps to stabilize the crystal lattice. researchgate.net For example, in some derivatives, C—H···N hydrogen bonds can link molecules into dimers or more extended networks. researchgate.net The presence of the hydroxymethyl group (-CH₂OH) in this compound makes it a prime candidate for forming strong O-H···N or O-H···O hydrogen bonds, which would likely dominate its crystal packing.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can identify the types and relative importance of different intermolecular contacts. This analysis has been applied to various pyrazole (B372694) and pyridine (B92270) derivatives to understand their packing motifs. acs.orgnih.govnih.govresearchgate.net The analysis generates 2D fingerprint plots that summarize the intermolecular contacts, showing the proportion of different interactions, such as H···H, C···H, and N···H contacts. nih.gov Such an analysis for this compound would provide a detailed quantitative and visual understanding of how the molecules pack together in a crystal.
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model used to analyze the electron density distribution in a molecule to characterize chemical bonds and non-covalent interactions. It can be used to study intramolecular and intermolecular interactions, including hydrogen bonds and other weak interactions. For instance, a study on a related pyrazolo[3,4-g]isoquinoline derivative used QTAIM to investigate intramolecular noncovalent interactions. acs.org Applying QTAIM to this compound would allow for a rigorous characterization of the bonding within the molecule and the specific nature of its intermolecular interactions in a crystal.
Conformational Analysis and Electronic Properties
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in understanding the electronic structure of these compounds. rsc.org The pyrazolo[1,5-a]pyridine core is considered a π-amphoteric system, possessing both a π-excessive pyrazole ring and a π-deficient pyridine ring. rsc.org This electronic arrangement is key to its chemical properties and reactivity. rsc.org
Studies on related pyrazolo[1,5-a]pyrimidine derivatives have shown that the electronic properties are highly dependent on the substituents. rsc.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the fused ring system can tune the absorption and emission properties by influencing the intramolecular charge transfer (ICT) characteristics. rsc.orgrsc.org For instance, EDGs at position 7 of the pyrazolo[1,5-a]pyrimidine system enhance absorption and emission intensities, a finding supported by both experimental data and theoretical calculations. rsc.org
Conformational analysis becomes particularly relevant when the pyrimidine (B1678525) ring of the related pyrazolo[1,5-a]pyrimidine scaffold is reduced, leading to tetrahydropyrazolo[1,5-a]pyrimidine (THPP). This reduction can form stereoisomers, and computational studies combined with Nuclear Magnetic Resonance (NMR) spectroscopy have been used to investigate their conformational dynamics. mdpi.com For example, the reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate results in two pairs of geometric isomers, designated as SYN and ANTI. mdpi.com Computational modeling and NOESY NMR data revealed significant differences in their conformational stability and lability. mdpi.com
Table 1: Conformational Properties of SYN and ANTI Isomers of a Substituted Tetrahydropyrazolo[1,5-a]pyrimidine This table is based on findings for ethyl (5R, 7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (SYN) and ethyl (5S, 7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (ANTI).
Tautomerism and Regioisomeric Stability (as applicable to the pyrazolo[1,5-a]pyridine system)
Tautomerism
Prototropic tautomerism is a significant feature of many nitrogen-containing heterocyclic compounds, including pyrazoles and their derivatives. clockss.org Pyrazolin-5-ones, for example, can exist in three principal tautomeric forms: the OH, CH, and NH forms. clockss.orgresearchgate.net The equilibrium between these forms is influenced by substitution patterns and the solvent. researchgate.net In certain structures, such as those with a 2-pyridinyl moiety attached to the pyrazole nitrogen, additional tautomeric forms stabilized by intramolecular hydrogen bonds are possible. clockss.org
However, for the pyrazolo[1,5-a]pyridine scaffold, the potential for such tautomerism is structurally limited. The presence of a bridgehead nitrogen atom (N-4) involved in the fusion of the two rings prevents the typical proton shifts seen in other pyrazole systems. In contrast, other isomers like pyrazolo[3,4-b]pyridines are known to exist as two possible tautomers: the 1H- and 2H-isomers. researchgate.net
Regioisomeric Stability
The fusion of a pyrazole ring with a pyridine ring can result in several constitutional isomers, including pyrazolo[1,5-a]pyridine, pyrazolo[5,1-b]pyrimidine, and pyrazolo[3,4-d]pyrimidine, among others. nih.gov The specific regioisomer obtained during synthesis is often dictated by the reaction strategy and conditions. rsc.org
The most common synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. rsc.org This approach allows for structural modifications at various positions but also introduces the challenge of controlling regioselectivity. rsc.orgnih.gov The cyclization can potentially occur through different nitrogen atoms of the pyrazole ring, leading to different regioisomeric products. nih.gov
Experimental work has demonstrated that distinct synthetic pathways can be developed to selectively produce specific regioisomers. For example, separate routes have been established for the preparation of pyrazolo[1,5-a]pyrimidin-7-ones and their regioisomers, pyrazolo[1,5-a]pyrimidin-5-ones. nih.gov This ability to target a particular isomer highlights that while one may be thermodynamically more stable, reaction kinetics can be controlled to favor the formation of another. The definitive structural assignment of these isomers is typically confirmed using techniques like X-ray diffraction and NMR spectroscopy. nih.gov
Table 2: Chemical Compounds Mentioned
Pyrazolo 1,5 a Pyridin 4 Ylmethanol As a Synthetic Building Block
Precursor for Advanced Heterocyclic Systems
The pyrazolo[1,5-a]pyridine (B1195680) framework is a foundational structure for the synthesis of more elaborate, multifunctionalized heterocyclic architectures. organic-chemistry.org Synthetic chemists utilize this core to construct novel fused-ring systems with diverse properties. Methodologies such as the oxidative [3+2] cycloaddition of N-aminopyridines with unsaturated compounds provide a route to functionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org
In a related context, derivatives like pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which share the fused pyrazolo core, have been used as precursors to generate new, complex systems such as pyrazolo[1,5-a]pyrido[2,1-c]pyrazines. enamine.net This demonstrates the principle of using a base pyrazolo-fused heterocycle as a starting point for annulation reactions, where additional rings are built onto the existing framework. The presence of the methanol (B129727) group in Pyrazolo[1,5-a]pyridin-4-ylmethanol offers a reactive site that can be transformed to facilitate such cyclization strategies, further expanding its utility as a precursor.
Scaffold for Combinatorial Library Design
The related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is recognized as a "privileged scaffold" in medicinal chemistry, valued for its synthetic versatility which allows for structural modifications at multiple positions. nih.gov This principle extends to the pyrazolo[1,5-a]pyridine core. This compound is an ideal starting point for combinatorial library design, a strategy used in drug discovery to synthesize a large number of related compounds for biological screening.
The hydroxyl group of the molecule is a key functional handle. It can be readily converted into other functional groups (e.g., aldehydes, carboxylic acids, esters, ethers) or used as an attachment point for a wide variety of chemical moieties. This allows for the rapid generation of a diverse library of derivatives. Researchers have successfully created libraries of compounds based on the pyrazolo[1,5-a]pyrimidine core to identify potent and selective kinase inhibitors, demonstrating the effectiveness of this scaffold in drug discovery programs. nih.govnih.gov The synthesis of numerous 3,6-disubstituted pyrazolo[1,5-a]pyrimidines for screening against cancer cell lines and various viruses further illustrates the application of this scaffold in building compound libraries. byu.edu
Intermediate in the Synthesis of Functional Molecules
In multi-step syntheses, this compound often functions as a crucial intermediate. The initial scaffold is chemically modified in a series of planned steps to arrive at a final target molecule with specific desired properties. The methanol group is particularly important in this role.
For example, it can be oxidized to form the corresponding aldehyde, Pyrazolo[1,5-a]pyridine-4-carbaldehyde. This aldehyde can then participate in a variety of subsequent reactions, such as reductive amination to introduce diverse amine functionalities. nih.gov This strategy is a cornerstone of medicinal chemistry for building molecular complexity. The ability to transform the methanol group makes the parent compound a versatile intermediate for accessing a wide range of functionalized pyrazolo[1,5-a]pyridines that would be difficult to synthesize directly. The development of inhibitors for protein kinases often involves using such intermediates to explore the structure-activity relationship (SAR) by introducing different groups to the core template. rsc.orgmdpi.com
Development of Novel Derivatized Compounds
The development of novel compounds from this compound is driven by its inherent reactivity. Both the heterocyclic core and the hydroxymethyl side chain can be chemically modified. Structure-activity relationship (SAR) studies, which are critical for optimizing the pharmacological properties of a lead compound, rely on the synthesis of a wide array of derivatives. rsc.org
The hydroxymethyl group can undergo several standard organic transformations. Furthermore, the pyridine (B92270) and pyrazole (B372694) rings can potentially undergo electrophilic substitution, although the reactivity depends on the specific reaction conditions and the electronic nature of the fused ring system. This allows for the systematic modification of the molecule's structure to enhance its biological activity, selectivity, or physicochemical properties. The synthesis of various pyridine-fused pyrazolo[1,5-a]pyrimidines for anticancer screening is a practical example of how derivatization of the core structure leads to new bioactive compounds. nih.gov
Below is a table outlining potential derivatization reactions for this compound.
Interactive Table: Potential Derivatization Reactions| Reaction Type | Reagent/Condition | Product Functional Group |
|---|---|---|
| Oxidation | PCC, Dess-Martin periodinane | Aldehyde (-CHO) |
| Oxidation | KMnO₄, Jones reagent | Carboxylic Acid (-COOH) |
| Esterification | Acyl chloride, Carboxylic acid | Ester (-CH₂OCOR) |
| Etherification | Alkyl halide, Williamson synthesis | Ether (-CH₂OR) |
Potential as a Ligand in Coordination Chemistry
The pyrazolo[1,5-a]pyridine scaffold possesses significant potential for use as a ligand in coordination chemistry. Heterocyclic compounds containing nitrogen atoms, such as pyridines and pyrazoles, are widely used as ligands to form stable complexes with a variety of metal ions. researchgate.netmdpi.com The pyrazolo[1,5-a]pyridine system contains two nitrogen atoms in its core structure, which can act as coordination sites.
(1H-Pyrazolyl)pyridines are well-established as highly effective ligands in coordination chemistry, often compared to 2,2'-bipyridine. researchgate.net The pyrazolo[1,5-a]pyridine structure is an isomer of these systems and is expected to share similar coordinating properties. Indeed, the related pyrazolo[1,5-a]pyrimidine framework has been successfully used to create organometallic complexes with metals like Rhenium(I), demonstrating the ability of this fused heterocyclic system to bind to metal centers. semanticscholar.org The resulting metal complexes can exhibit unique photophysical, chemical, and biological properties, opening avenues for applications in catalysis, materials science, and bioinorganic chemistry. researchgate.netsemanticscholar.org
Q & A
Q. What are the common synthetic routes for pyrazolo[1,5-a]pyridin-4-ylmethanol and related derivatives?
this compound is synthesized via cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or 1,3-bis-electrophiles. Key steps include:
- Core formation : Reaction of 3-aminopyrazoles with alkoxymethylene-β-dicarbonyl compounds to form the pyrazolo[1,5-a]pyridine scaffold .
- Functionalization : Post-synthetic modifications (e.g., bromination, nitration) at specific positions to introduce substituents like methoxy or nitro groups .
- Catalyst optimization : Use of novel catalysts to improve regioselectivity and yield, as demonstrated in pyrazolo[1,5-a]pyrimidine syntheses .
Table 1 : Representative Reaction Yields and Conditions
| Reaction Step | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|
| Core cyclocondensation | EtOH/HCl | 78–85 | |
| Bromination at position 3 | Br₂/CHCl₃ | 65 | |
| Methoxy group introduction | NaOMe/DMF | 72 |
Q. How are this compound derivatives characterized structurally?
Structural elucidation involves:
- 1H/13C NMR : Assigning peaks based on substituent effects (e.g., methoxy groups show signals at δ 3.8–4.1 ppm) .
- Elemental analysis : Matching experimental and calculated values for C, H, N (e.g., C₁₃H₁₁N₅O: Found C 61.78%, H 4.12%, N 27.45%) .
- Mass spectrometry : HRMS-ESI confirms molecular ions (e.g., [M+H]+ observed at m/z 254.1039 vs. calculated 254.1042) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the pyrazolo[1,5-a]pyridine core?
Regioselectivity is controlled by:
- Electrophile positioning : Use of dielectrophilic reagents to direct substitutions to positions 3 or 7 .
- Microwave-assisted synthesis : Enhances reaction efficiency and selectivity for heterocyclic amine condensations .
- Catalyst design : Novel catalysts improve selectivity in multi-step reactions (e.g., 85% regioselectivity for 5-methyl-4-phenyl derivatives) .
Key Data : Microwave irradiation reduced reaction time from 24 hours to 30 minutes while maintaining >90% regioselectivity .
Q. How can discrepancies in biological activity data for pyrazolo[1,5-a]pyridine derivatives be resolved?
Contradictory results (e.g., anticancer vs. anti-inflammatory efficacy) arise from:
- Structural variations : Minor substituent changes (e.g., methyl vs. propyl groups) alter binding affinities .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., PDE-4B vs. PDE-4D) .
- Dose-dependent effects : Biphasic responses observed in kinase inhibition studies (e.g., IC₅₀ ranges from 0.1–10 μM) .
Methodological recommendation : Standardize assays using isoform-specific targets and report EC₅₀/IC₅₀ values with confidence intervals .
Q. What are the limitations of current synthetic methods for this compound derivatives?
Key challenges include:
- Low yields in halogenation : Bromination at position 3 yields ≤65% due to competing side reactions .
- Stereochemical control : Difficulty in achieving enantioselective synthesis for chiral derivatives .
- Scalability : Multi-step protocols (e.g., 5-step synthesis for piperazine-substituted derivatives) hinder large-scale production .
Innovative solutions :
- Use flow chemistry to improve scalability .
- Chiral auxiliaries or asymmetric catalysis for stereocontrol .
Q. How do computational methods aid in designing pyrazolo[1,5-a]pyridine-based therapeutics?
Computational approaches include:
- Docking studies : Predict binding modes with targets like CHK1 kinase (RMSD < 2.0 Å in 80% of cases) .
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity .
- DFT calculations : Optimize reaction pathways for functionalization (e.g., energy barriers for nitration) .
Case study : A QSAR model for PDE-4 inhibitors achieved R² = 0.89 using logP and dipole moment descriptors .
Data-Driven Insights
Table 2 : Biological Activity of Representative Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
